blumenol B

Vue d'ensemble

Description

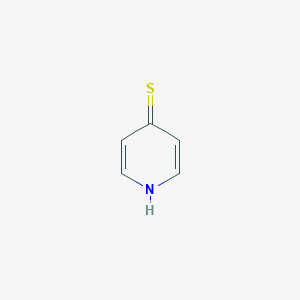

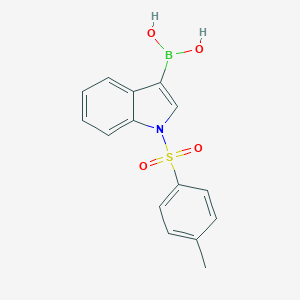

Blumenol B is a C13 nor-isoprenoid . It can be isolated from the leaves of Casearia sylvestris . It has a molecular formula of C13H22O3 .

Synthesis Analysis

The enantioselective synthesis of (R,R)-blumenol B from commercially available 4-oxoisophorone was achieved using a short and easily scalable route . This method was then successfully applied to the synthesis of poly-deuterated d9-blumenol B .

Molecular Structure Analysis

Blumenol B has a molecular formula of C13H22O3 . It has an average mass of 226.312 Da and a mono-isotopic mass of 226.156891 Da . It has two defined stereocenters .

Chemical Reactions Analysis

Blumenol B is a putative precursor to a number of important wine aroma compounds, including the well-known compounds theaspirone and vitispirane .

Physical And Chemical Properties Analysis

Blumenol B has a density of 1.0±0.1 g/cm3 . Its boiling point is 359.1±42.0 °C at 760 mmHg . It has a vapor pressure of 0.0±1.8 mmHg at 25°C . The enthalpy of vaporization is 70.0±6.0 kJ/mol . The flash point is 185.1±24.4 °C . The index of refraction is 1.494 . It has 3 hydrogen bond acceptors and 2 hydrogen bond donors .

Applications De Recherche Scientifique

Wine Aroma Enhancement

Blumenol B is a putative precursor to a number of important wine aroma compounds, including the well-known compounds theaspirone and vitispirane . These molecules significantly contribute to the distinct character of various wine varieties .

Enantioselective Synthesis

The enantioselective synthesis of (R,R)-blumenol B from commercially available 4-oxoisophorone was achieved using a short and easily scalable route . This synthesis was then successfully applied to the synthesis of poly-deuterated d9-blumenol B .

Isotopic Labelling

The synthesis of blumenol B has been used in isotopic labelling studies . This is a technique used to trace the passage of an element through a system. The isotopic labelled compound can be used to understand the mechanism of the system .

Study of Norisoprenoids

Blumenol B is a type of C13-norisoprenoid, molecules that are key contributors to the aroma profile of wine . The study of blumenol B can help understand the role of norisoprenoids in wine aroma .

5. Marker for Arbuscular Mycorrhizal Fungi (AMF) Research Blumenol B could potentially be used as a reliable metabolite marker in aerial plant tissues for AMF research . This would be highly useful since the characterization of AMF-associations is still laborious and time-consuming .

Study of Glycosylate Precursors

Blumenol B has been identified following the extraction and subsequent enzymatic hydrolysis of the non-volatile glycosylate precursor, icariside B5 . This can help in the study of glycosylate precursors and their role in plants .

Mécanisme D'action

Target of Action

Blumenol B, a C13 nor-isoprenoid, can be isolated from the leaves of Casearia sylvestris . It primarily targets arbuscular mycorrhizal fungi (AMF), which are soil fungi that form symbiotic relationships with most land plants . These fungi play a crucial role in facilitating nutrient exchange, particularly phosphorus, between the soil and the plant .

Mode of Action

It has been observed that the presence of blumenol b is positively correlated with the colonization of roots by amf . This suggests that Blumenol B may play a role in facilitating or signaling the symbiotic relationship between the plant and the AMF .

Biochemical Pathways

Blumenol B is part of the apocarotenoid pathway, which is derived from the cleavage of carotenoids . In the context of AMF symbiosis, it has been suggested that Blumenol B, along with other blumenols, are synthesized and transported from roots to shoots . This indicates that the synthesis of Blumenol B is likely linked to the biochemical pathways involved in AMF colonization and symbiosis .

Pharmacokinetics

It has been observed that blumenol b accumulates in both the roots and the shoots of plants that have established a symbiotic relationship with amf . This suggests that Blumenol B is synthesized in the roots and then transported to the shoots .

Result of Action

The presence of Blumenol B in plants is associated with successful colonization by AMF . This colonization results in a mutualistic relationship where the plant provides the fungus with sugars and other molecules, and in return, the fungus supplies the plant with phosphorus and other nutrients . Therefore, the action of Blumenol B is associated with improved nutrient uptake and potentially enhanced plant growth and health .

Action Environment

The action of Blumenol B is influenced by environmental factors such as the presence of AMF in the soil and the nutrient status of the soil . The synthesis and accumulation of Blumenol B appear to be upregulated in response to AMF colonization, suggesting that the presence of AMF in the environment is a key factor influencing the action of Blumenol B .

Orientations Futures

Propriétés

IUPAC Name |

(4S)-4-hydroxy-4-[(3R)-3-hydroxybutyl]-3,5,5-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3/t10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOFGGNDZOPNFG-ZWNOBZJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(CCC(C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(CC[C@@H](C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

blumenol B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b](/img/structure/B120675.png)

![6,11,20,25,34,39-Hexadodecyltridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene](/img/structure/B120697.png)